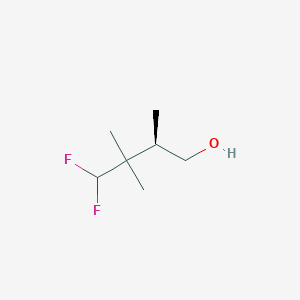

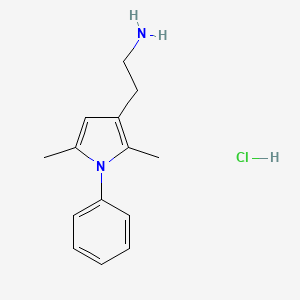

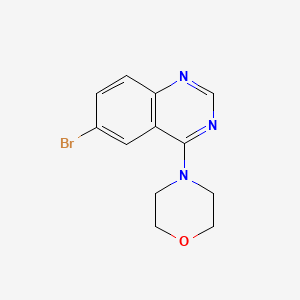

![molecular formula C8H7ClF3N3 B2560842 4-[3-(Trifluormethyl)diazirin-3-yl]anilin;Hydrochlorid CAS No. 2377033-54-8](/img/structure/B2560842.png)

4-[3-(Trifluormethyl)diazirin-3-yl]anilin;Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride” is a compound that has been used in the preparation of photoactivatable biological probes . When appended to a ligand or pharmacophore, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications .

Molecular Structure Analysis

The molecular formula of “4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride” is C9H8F3N3·HCl . The InChI code is 1S/C8H6F3N3.ClH/c9-8(10,11)7(13-14-7)5-1-3-6(12)4-2-5;/h1-4H,12H2;1H .Physical and Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It is light sensitive, air sensitive, and heat sensitive . It appears as a white to orange to green powder or crystal .Wissenschaftliche Forschungsanwendungen

Photoaffinitätsmarkierung

Die Diazirin-basierte Photoaffinitätsmarkierung ist eine wertvolle Methode der chemischen Biologie. Sie ermöglicht es Forschern, Wechselwirkungen zwischen niedermolekularen bioaktiven Verbindungen und Biomolekülen zu untersuchen . Die Verbindung EN300-7455779 enthält zwei photoreaktive Gruppen, was sie zu einem attraktiven Werkzeug für die umfassende Analyse von Liganden-Biomolekül-Wechselwirkungen macht. Insbesondere kann sie verwendet werden, um Bindungsstellen, Protein-Protein-Wechselwirkungen und Liganden-Rezeptor-Wechselwirkungen zu untersuchen.

Antigen-Engineering

EN300-7455779 kann als photoaktivierbarer bifunktioneller Vernetzer dienen. Forscher verwenden ihn, um kovalente Bindungen zwischen Biomolekülen wie Proteinen oder Peptiden und anderen funktionellen Gruppen zu erzeugen. In Antigen-Engineering-Programmen unterstützt diese Verbindung die schnelle und genaue Erzeugung von Proteinstrukturen und unterstützt so die Impfstoffentwicklung und Immuntherapie .

Biologische Sonden

EN300-7455779 ist Teil einer Klasse hochspezialisierter Photovernetzer. Wenn es bei 300 nm aktiviert wird, wird es zu einem nützlichen Werkzeug für die Herstellung photoaktivierbarer biologischer Sonden. Diese Sonden ermöglichen es Forschern, Protein-Protein-Wechselwirkungen, Protein-Liganden-Bindung und zelluläre Prozesse mit hoher Präzision zu untersuchen .

Strukturaufklärung

Die Diazirin-Gruppe der Verbindung ermöglicht strukturelle Studien. Forscher können die gemeinsame Analyse von Gasphasen-Elektronenbeugung, Quantenchemie und spektroskopischen Daten verwenden, um Gleichgewichts-(Molekular-)Strukturen zu identifizieren. Dieser Ansatz hat diaziridine stereochemische Studien in der jüngsten Forschung sichtbarer gemacht .

Safety and Hazards

Wirkmechanismus

Target of Action

It is noted that when appended to a ligand or pharmacophore, this compound allows for uv light-induced covalent modification of a biological target .

Mode of Action

The mode of action of 4-[3-(Trifluoromethyl)diazirin-3-yl]aniline;hydrochloride involves its interaction with its targets through a process of UV light-induced covalent modification . This suggests that the compound may form a covalent bond with its target, altering the target’s function.

Action Environment

It is noted that the compound should be stored under inert gas and conditions to avoid include light, air, and heat .

Eigenschaften

IUPAC Name |

4-[3-(trifluoromethyl)diazirin-3-yl]aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3.ClH/c9-8(10,11)7(13-14-7)5-1-3-6(12)4-2-5;/h1-4H,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGHNTJKJRFDEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2(N=N2)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

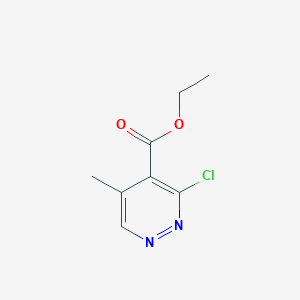

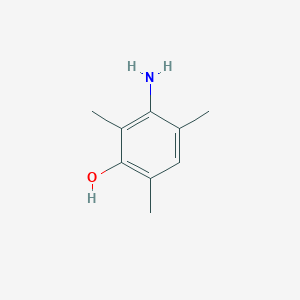

![(2,4-Dimethyl-6-methylsulfanylpyrimidin-5-yl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B2560763.png)

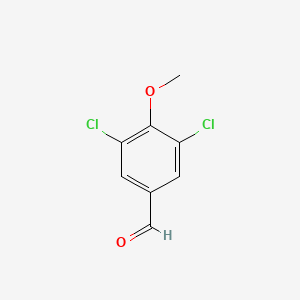

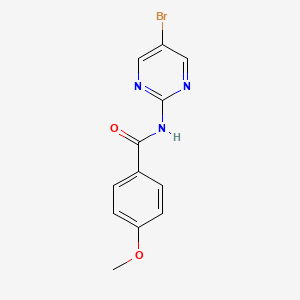

![tert-butylN-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate](/img/structure/B2560764.png)

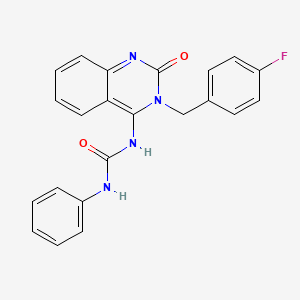

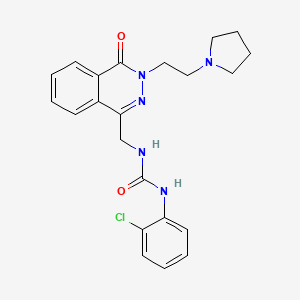

![2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione](/img/structure/B2560770.png)

![1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B2560775.png)

![Ethyl 4-({4-[(3,5-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2560778.png)